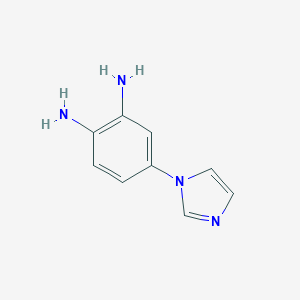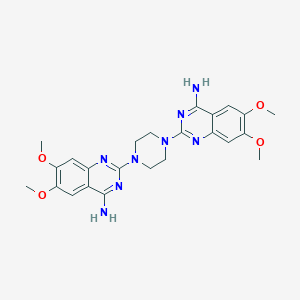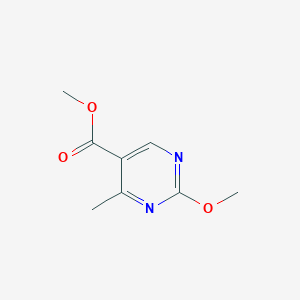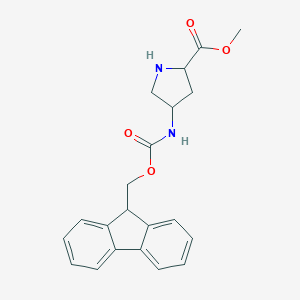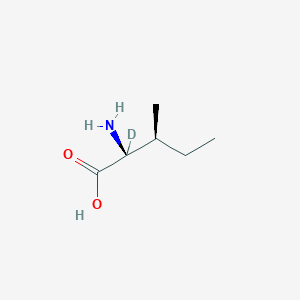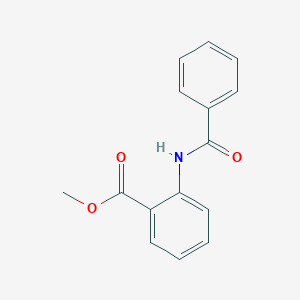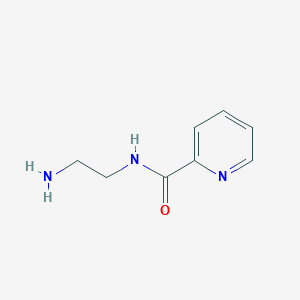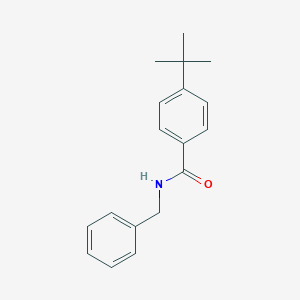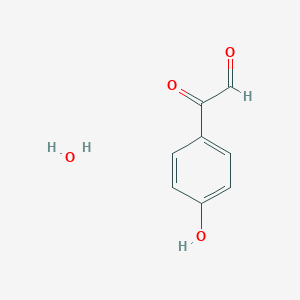![molecular formula C11H11N5O2 B171668 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid CAS No. 115782-10-0](/img/structure/B171668.png)
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, also known as DABA, is a chemical compound that has been widely studied for its potential applications in scientific research. DABA is a derivative of the amino acid, phenylalanine, and is commonly used as a building block for the synthesis of various peptides and proteins.
科学的研究の応用
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various peptides and proteins, including those used in drug discovery and development. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is also used as a fluorescent probe for the detection of DNA and RNA, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is not fully understood, but it is believed to be related to its ability to bind to and interact with various proteins and enzymes. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to bind to the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This interaction may inhibit the activity of the enzyme, leading to a decrease in the production of these important molecules.
生化学的および生理学的効果
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for the development of new antibiotics. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
One of the main limitations of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its cost. The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is a complex process that requires several steps, making it a relatively expensive compound to produce. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. Additionally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, or 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, is a chemical compound that has a wide range of potential applications in scientific research. Its versatility as a building block for the synthesis of various peptides and proteins, as well as its antimicrobial and antioxidant properties, make it a valuable tool for researchers. While there are limitations to its use, such as its cost and short half-life, there are many future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid that hold promise for the development of new therapies and treatments.
合成法
The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid involves a series of chemical reactions that begin with the conversion of phenylalanine to 4-nitrophenylalanine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The resulting compound is then reacted with 2,6-diaminopyrimidine to form 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. The final product is purified using various chromatography techniques.
特性
CAS番号 |
115782-10-0 |
|---|---|
製品名 |
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid |
分子式 |
C11H11N5O2 |
分子量 |
245.24 g/mol |
IUPAC名 |
4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16) |
InChIキー |
IQFWENCBWDXNGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
同義語 |
2,4-diamino-6-p-carboxyanilinopyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




